Cas no 1698351-50-6 (3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione)

3-Bromo-4-(2-ethylbutoxy)-1λ⁶-thiolane-1,1-dione is a specialized organosulfur compound featuring a brominated thiolane core with a 2-ethylbutoxy substituent. Its unique structure makes it valuable in synthetic organic chemistry, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. The bromine moiety enhances reactivity for further functionalization, while the 2-ethylbutoxy group contributes to improved solubility and stability in various reaction conditions. This compound is particularly useful in nucleophilic substitution and cross-coupling reactions, offering precise control over molecular architecture. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione structure
1698351-50-6 structure
Product name:3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
CAS No:1698351-50-6
MF:C10H19BrO3S
Molecular Weight:299.225061655045
CID:6344973
PubChem ID:165792616

3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
    • EN300-1132644
    • 1698351-50-6
    • インチ: 1S/C10H19BrO3S/c1-3-8(4-2)5-14-10-7-15(12,13)6-9(10)11/h8-10H,3-7H2,1-2H3
    • InChIKey: KYOJSCBBZSYNTG-UHFFFAOYSA-N
    • SMILES: BrC1CS(CC1OCC(CC)CC)(=O)=O

計算された属性

  • 精确分子量: 298.02383g/mol
  • 同位素质量: 298.02383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 280
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 51.8Ų

3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1132644-0.1g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1132644-0.05g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1132644-5.0g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6
5g
$3313.0 2023-06-09
Enamine
EN300-1132644-10g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1132644-1g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6 95%
1g
$914.0 2023-10-26
Enamine
EN300-1132644-0.25g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1132644-10.0g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6
10g
$4914.0 2023-06-09
Enamine
EN300-1132644-0.5g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1132644-5g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1132644-1.0g
3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione
1698351-50-6
1g
$1142.0 2023-06-09

3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dione 関連文献

3-bromo-4-(2-ethylbutoxy)-1lambda6-thiolane-1,1-dioneに関する追加情報

3-Bromo-4-(2-Ethylbutoxy)-1λ6-Thiolane-1,1-Dione: A Comprehensive Overview

3-Bromo-4-(2-Ethylbutoxy)-1λ6-Thiolane-1,1-Dione (CAS No. 1698351-50-6) is a complex organic compound with a unique structure that combines bromine, a thiolane ring, and a dione functional group. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a thiolane ring (a five-membered sulfur-containing ring) substituted with a bromine atom at position 3 and a 2-ethylbutoxy group at position 4. The dione functionality further enhances its reactivity and versatility in chemical reactions.

The synthesis of 3-Bromo-4-(2-Ethylbutoxy)-1λ6-Thiolane-1,1-Dione involves a series of carefully designed steps to ensure the formation of the desired product with high purity. Recent advancements in synthetic chemistry have enabled researchers to optimize the reaction conditions, such as temperature and catalyst selection, to improve yield and reduce byproduct formation. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining the quality of the product.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. The bromine atom at position 3 serves as an excellent leaving group, making it possible to substitute it with other functional groups through nucleophilic substitution reactions. This property has been exploited in the development of novel drugs targeting various diseases, including cancer and infectious diseases. For example, researchers have successfully incorporated this compound into scaffolds for kinase inhibitors, which are critical in cancer therapy.

In addition to its role in drug discovery, 3-Bromo-4-(2-Ethylbutoxy)-1λ6-Thiolane-1,1-Dione has also found applications in agrochemicals. Its ability to act as a precursor for herbicides and insecticides has made it a valuable commodity in the agricultural industry. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against harmful pests without causing significant harm to non-target species or the environment.

The physical and chemical properties of this compound are equally fascinating. Its molecular weight is approximately 308 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From a structural perspective, the thiolane ring plays a crucial role in stabilizing the molecule's conformation through resonance effects. The dione group further enhances the molecule's stability by delocalizing electrons across the ring system. This structural integrity contributes to the compound's thermal stability, allowing it to withstand elevated temperatures during synthesis and processing.

Recent research has also focused on understanding the environmental impact of 3-Bromo-4-(2-Ethylbutoxy)-1λ6-Thiolane-1,1-Dione and its derivatives. Studies have shown that under certain conditions, such as exposure to UV light or microbial degradation, the compound can undergo biodegradation into less harmful products. This finding is particularly important for industries relying on this compound for agricultural applications, as it addresses concerns related to environmental sustainability.

In conclusion, 3-Bromo-4-(2-Ethylbutoxy)-1λ6-Thiolane-1,1-Dione (CAS No. 1698351-50-6) is a versatile compound with a wide range of applications across multiple industries. Its unique structure and reactivity make it an invaluable tool for researchers and manufacturers alike. As advancements in synthetic chemistry continue to unfold, we can expect even more innovative uses for this compound in the near future.

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